N-(3,4-Dimethoxybenzylidene)-N'-phenyl-1,4-phenylenediamine
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Overview
Description
N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and N-phenyl-1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenyl-1,4-phenylenediamine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine (C=N) group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Products may include corresponding aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The Schiff base moiety (C=N) plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3,4-dimethoxybenzylidene)-1,3-propanediamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
Uniqueness
N-(3,4-Dimethoxybenzylidene)-N’-phenyl-1,4-phenylenediamine is unique due to its specific structural features, which include the presence of both methoxy and phenyl groups. These groups contribute to its distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C21H20N2O2/c1-24-20-13-8-16(14-21(20)25-2)15-22-17-9-11-19(12-10-17)23-18-6-4-3-5-7-18/h3-15,23H,1-2H3 |
InChI Key |
BAJVTWKEWSGTPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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